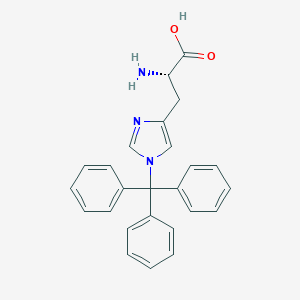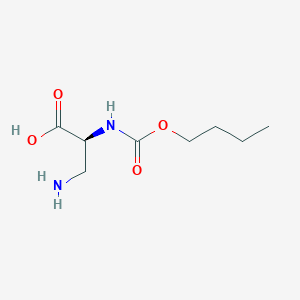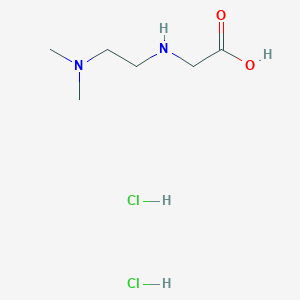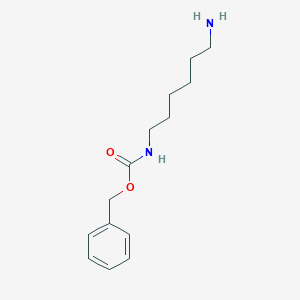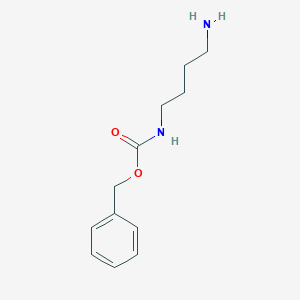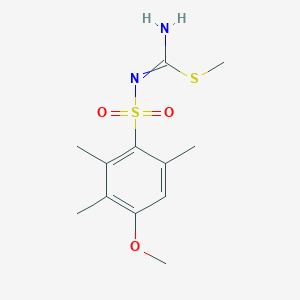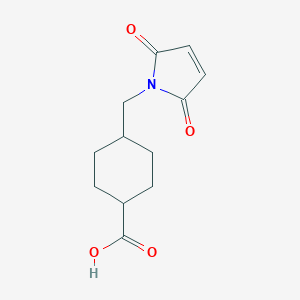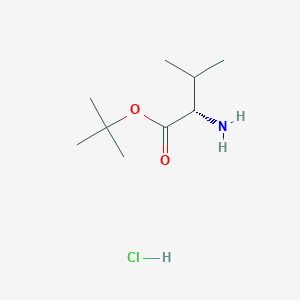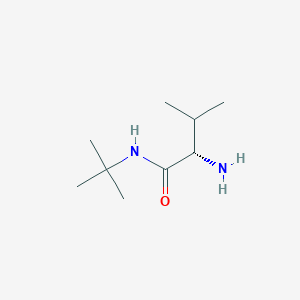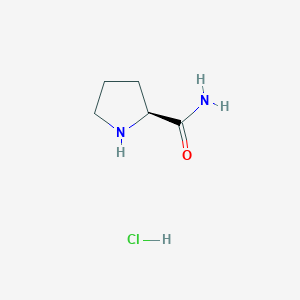
L-脯氨酸酰胺盐酸盐
描述
L-Prolinamide hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
科学研究应用
医药中间体
L-脯氨酸酰胺盐酸盐是医药应用中重要的中间体。 它用于合成维格列汀,一种新型口服降糖药物 . 该化合物在治疗丙型肝炎病毒感染中也发挥着至关重要的作用 .
手性衍生化
该化合物用于手性衍生化方法分离对映异构体。 此类方法对于创建需要特定对映异构体形式才能有效的药物至关重要 .
生物催化
在生物催化中,L-脯氨酸酰胺盐酸盐用于在有机溶剂中用氨对未保护的L-脯氨酸进行无消旋酰胺化。 该过程对于获得高浓度的L-脯氨酸酰胺而不会改变其手性非常重要,这对某些药物应用至关重要 .
酶工程
该化合物还参与酶工程,以改善反应条件并提高所需产品的产量,特别是在传统化学催化可能效率低下或不切实际的有机介质中 .
羟醛反应
L-脯氨酸酰胺衍生物是在直接对映选择性羟醛反应中设计和应用的,羟醛反应是有机合成中形成碳-碳键的关键反应 .
酰胺水解酶底物
作用机制
Target of Action
L-Prolinamide hydrochloride, also known as (S)-Pyrrolidine-2-carboxamide hydrochloride, is primarily targeted in the chemical and pharmaceutical industry for efficient amide formation . The compound’s primary targets are acids, which it transforms into amides in a biocatalytic one-pot transformation .
Mode of Action
The compound interacts with its targets through a process called amidation. This process is challenging and generally requires protection strategies for the amino functionality . The amidation of L-proline is performed chemically with thionyl chloride, which leads to the formation of hazardous waste and results in partial racemization of the α-chiral centre . The enzyme-catalyzed, racemization-free amidation of unprotected l-proline with ammonia in an organic solvent has been described . This process allows obtaining high L-prolinamide concentrations .
Biochemical Pathways
The biochemical pathway involved in the action of L-Prolinamide hydrochloride is the amidation process. This process is prone to racemization as observed for the acyl chloride derivative . These challenges may be addressed using biocatalysis .
Result of Action
The result of the action of L-Prolinamide hydrochloride is the formation of amides from acids without substrate activation . This process achieves high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .
Action Environment
The action environment significantly influences the compound’s action, efficacy, and stability. The amidation process is performed in an organic solvent, and comprehensive reaction, solvent, and enzyme engineering are employed . This approach avoids/minimizes racemization, halogenated solvents, and waste, and significantly improves atom efficiency .
生化分析
Biochemical Properties
L-Prolinamide hydrochloride is involved in various biochemical reactions. It interacts with enzymes and proteins, influencing their function and activity . For instance, it has been reported that L-Prolinamide hydrochloride can be used as an efficient organocatalyst for aldol reactions on water .
Cellular Effects
It influences cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide hydrochloride typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In industrial settings, the production of L-Prolinamide hydrochloride often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: (S)-Pyrrolidine-2-car
属性
IUPAC Name |
(2S)-pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKSDAVTCKIENY-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56433-35-3 | |
| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10195214 | |
| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42429-27-6 | |
| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is the enantiomeric purity of L-prolinamide hydrochloride assessed?
A1: A highly accurate and sensitive method employing reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed to determine the enantiomeric purity of L-prolinamide hydrochloride. This method utilizes Marfey’s reagent for derivatization, leading to the formation of diastereomers that can be separated and analyzed. []
Q2: Can you elaborate on the role of L-prolinamide hydrochloride in modulating enzymatic activity, particularly regarding tryptase?
A2: Research indicates that derivatives of L-prolinamide hydrochloride, such as N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride (HNAP) and APC366, exhibit significant inhibitory effects on human mast cell tryptase. These inhibitors have demonstrated efficacy in blocking allergen-induced airway and inflammatory responses in experimental models. [, , ]
Q3: What is the mechanism behind the inhibitory action of L-prolinamide hydrochloride derivatives on tryptase?
A3: While the precise mechanism of action remains to be fully elucidated, studies suggest that these compounds act as competitive inhibitors of tryptase, effectively reducing the enzyme's activity. [, ]
Q4: Are there any insights into the structure-activity relationship of L-prolinamide hydrochloride derivatives and their inhibitory potency on tryptase?
A4: Although specific structure-activity relationship studies are limited in the provided research, it is evident that modifications to the L-prolinamide hydrochloride structure, such as the addition of specific functional groups, can significantly influence the inhibitory potency against tryptase. Further research is necessary to establish a comprehensive understanding of these relationships. [, ]
Q5: Are there any analytical techniques used specifically for characterizing and quantifying L-prolinamide hydrochloride and its derivatives?
A5: Reverse-phase HPLC, particularly when coupled with pre-column derivatization using reagents like Marfey's reagent, has proven effective for separating and quantifying L-prolinamide hydrochloride enantiomers. This method offers high sensitivity and accuracy in assessing enantiomeric purity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


